molecular formula C16H22ClN3O2 B6447955 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one CAS No. 2640817-97-4

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one

Cat. No.: B6447955
CAS No.: 2640817-97-4
M. Wt: 323.82 g/mol
InChI Key: GGAOXVBOFJKVAE-UHFFFAOYSA-N
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Description

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one is a complex organic compound that features a bipiperidine core linked to a chloropyridine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one typically involves multiple steps, starting with the preparation of the chloropyridine and bipiperidine intermediates. The chloropyridine can be synthesized by chlorination of pyridine, while the bipiperidine core is prepared through a series of cyclization reactions. The final step involves the coupling of these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridine derivatives and bipiperidine-based molecules. Examples include:

  • 2-chloropyridine
  • 3-chloropyridine
  • 4-chloropyridine

Uniqueness

What sets 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one apart is its unique combination of a chloropyridine moiety and a bipiperidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-13-10-18-7-3-15(13)22-11-12-4-8-20(9-5-12)14-2-1-6-19-16(14)21/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOXVBOFJKVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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